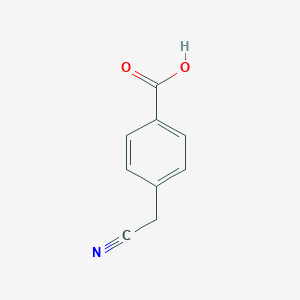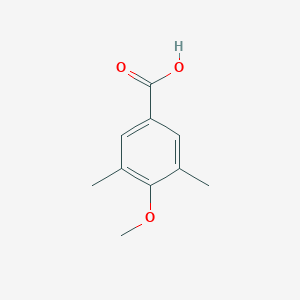
4-氯-3-碘苯胺
概述
描述
4-Chloro-3-iodoaniline is an aromatic amine with the molecular formula C6H5ClIN It is a derivative of aniline, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by chlorine and iodine atoms, respectively
科学研究应用
4-Chloro-3-iodoaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in cancer research.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
安全和危害
4-Chloro-3-iodoaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is also classified as very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
作用机制
Target of Action
4-Chloro-3-iodoaniline is a type of aniline compound . Anilines are commonly used in the synthesis of a wide variety of chemical products, including dyes, drugs, and polymers . .
Mode of Action
Anilines generally undergo reactions such as nucleophilic substitution . The chlorine and iodine substituents on the benzene ring can potentially influence the reactivity of the compound.
Biochemical Pathways
Anilines like 4-chloro-3-iodoaniline are often used in the synthesis of pharmaceuticals , suggesting they may be involved in various biochemical pathways depending on the specific drug synthesized.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
Anilines are known to be precursors in the synthesis of various pharmaceuticals , suggesting that the effects of 4-Chloro-3-iodoaniline would largely depend on the specific drug synthesized.
生化分析
Biochemical Properties
The presence of the iodine atom makes the ring more reactive toward electrophiles due to its electron-donating inductive effect . This suggests that 4-Chloro-3-iodoaniline could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context. The exact nature of these interactions would depend on the specific biochemical reaction and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-3-iodoaniline is not well understood due to the lack of research in this area. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The presence of the iodine atom could make the compound more reactive, potentially leading to these interactions .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-chloroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction typically proceeds as follows:
4-Chloroaniline+I2+NaIO3→4-Chloro-3-iodoaniline+NaI+H2O
Industrial Production Methods: In an industrial setting, the production of 4-chloro-3-iodoaniline may involve similar halogenation reactions but on a larger scale, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-Chloro-3-iodoaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (chlorine and iodine), the compound is reactive towards electrophiles. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Friedel-Crafts Acylation: Acyl chlorides and aluminum chloride.
Major Products:
Nitration: 4-Chloro-3-iodo-2-nitroaniline.
Sulfonation: 4-Chloro-3-iodo-2-sulfonic acid.
Friedel-Crafts Acylation: 4-Chloro-3-iodoacetophenone.
相似化合物的比较
4-Chloroaniline: Similar structure but lacks the iodine atom, making it less reactive towards electrophiles.
3-Chloro-4-iodoaniline: Positional isomer with chlorine and iodine atoms swapped, leading to different reactivity and applications.
4-Iodoaniline: Lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-Chloro-3-iodoaniline is unique due to the combined presence of chlorine and iodine atoms, which impart distinct electronic and steric effects. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
属性
IUPAC Name |
4-chloro-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWTZAGRWNBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619242 | |
| Record name | 4-Chloro-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573764-31-5 | |
| Record name | 4-Chloro-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


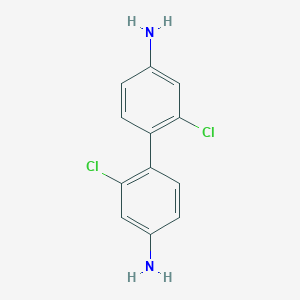
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
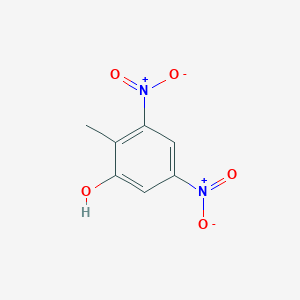
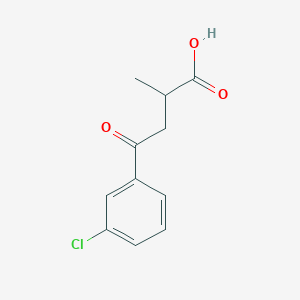
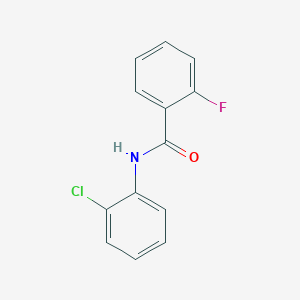

![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
